叔丁基 N-(1-氰乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

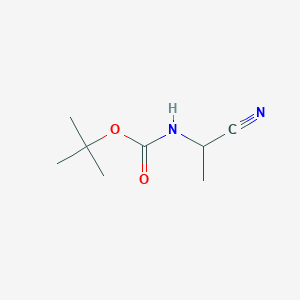

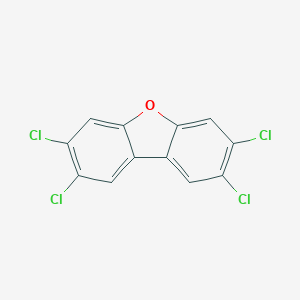

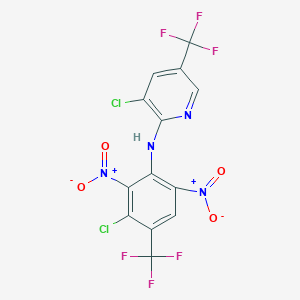

“tert-butyl N-(1-cyanoethyl)carbamate” is a chemical compound with the molecular formula C8H14N2O2 . It has a molecular weight of 170.21 . The IUPAC name for this compound is tert-butyl 1-cyanoethylcarbamate .

Synthesis Analysis

While specific synthesis methods for “tert-butyl N-(1-cyanoethyl)carbamate” were not found in the search results, carbamates in general are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are often used as a peptide bond surrogate .Molecular Structure Analysis

The InChI code for “tert-butyl N-(1-cyanoethyl)carbamate” is 1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“tert-butyl N-(1-cyanoethyl)carbamate” is a powder with a melting point of 91-93°C . The compound should be stored at room temperature .科学研究应用

Synthesis of N-Boc-Protected Anilines

tert-butyl N-(1-cyanoethyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines are common intermediates.

Intermediate for Natural Product Synthesis

This compound serves as a key intermediate in the synthesis of natural products like jaspine B . Jaspine B has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines, making it a compound of interest in cancer research.

Chemical Synthesis

The compound is involved in chemical synthesis processes, particularly in the development of new synthetic routes for complex molecules. Its cyanoethyl group can act as a versatile building block for the construction of various chemical structures .

Chromatography

tert-butyl N-(1-cyanoethyl)carbamate: may be used in chromatography as a standard or reference compound due to its well-defined properties, such as melting point and purity. It helps in the calibration of equipment and the validation of analytical methods .

Analytical Chemistry

In analytical chemistry, this compound can be used to study reaction mechanisms and kinetics. Its stability under different conditions makes it an ideal candidate for such experiments, providing insights into the behavior of similar compounds .

安全和危害

“tert-butyl N-(1-cyanoethyl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

属性

IUPAC Name |

tert-butyl N-(1-cyanoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyanoethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)